PF-06424439 Mesylate

Catalog No.
S539173
CAS No.
1469284-79-4
M.F
C23H30ClN7O4S
M. Wt
536.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06424439 Mesylate

CAS Number

1469284-79-4

Product Name

PF-06424439 Mesylate

IUPAC Name

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid

Molecular Formula

C23H30ClN7O4S

Molecular Weight

536.04

InChI

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1

InChI Key

ZSTFDNQQOJUJFL-XFULWGLBSA-N

SMILES

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl

Solubility

Soluble in DMSO

Synonyms

PF-06424439 Mesylate; PF 06424439 Mesylate; PF06424439 Mesylate;

Description

The exact mass of the compound PF-06424439 Mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potent and Selective DGAT2 Inhibition

  • PF-06424439 Mesylate exhibits potent inhibitory activity against DGAT2, with an IC50 (half maximal inhibitory concentration) value of 14 nM []. This indicates it can effectively block DGAT2 enzyme activity at very low concentrations.
  • Studies reveal selectivity for DGAT2 over related enzymes like DGAT1, MGAT2, and MGAT3 []. This targeted inhibition makes it a valuable tool for researchers studying DGAT2's specific role in various biological processes.

Mechanism of Action

  • PF-06424439 Mesylate acts as a slowly reversible, time-dependent inhibitor of DGAT2 []. This means it binds to the enzyme and inactivates it gradually over time, with the effect persisting for a longer duration.
  • The inhibition is non-competitive with respect to the acyl-CoA substrate, suggesting it binds to a different site on the enzyme compared to the substrate binding pocket []. This allows for a more specific mode of action.

Applications in Studying Lipid Metabolism

  • DGAT2 plays a crucial role in triglyceride synthesis. PF-06424439 Mesylate's ability to inhibit DGAT2 makes it a valuable tool for researchers investigating triglyceride metabolism and its regulation [, ].
  • Studies have shown that PF-06424439 Mesylate can effectively reduce plasma triglyceride levels in dyslipidemic rodent models []. This suggests its potential for studying new therapeutic strategies for hypertriglyceridemia.

PF-06424439 Mesylate, with the Chemical Abstracts Service number 1469284-79-4, is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic diseases and cancer. PF-06424439 exhibits a high binding affinity with an inhibitory concentration (IC50) of approximately 14 nM for DGAT2, making it significantly selective over related enzymes such as monoacylglycerol acyltransferases 1-3 and DGAT1 .

PF-06424439 Mesylate acts as a selective inhibitor of DGAT2, an enzyme responsible for the final step in triglyceride synthesis in adipocytes (fat cells) []. By inhibiting DGAT2 activity, it reduces triglyceride production, potentially leading to lower blood fat levels.

PF-06424439 primarily acts by inhibiting the enzyme DGAT2, which plays a crucial role in triglyceride synthesis. The inhibition of this enzyme leads to a decrease in lipid droplet formation and triglyceride accumulation within cells. This mechanism can induce various biochemical pathways, including the modulation of reactive oxygen species (ROS) generation and alterations in lipid metabolism .

The biological activity of PF-06424439 has been extensively studied, particularly in the context of cancer treatment. Research indicates that treatment with PF-06424439 can enhance the radiosensitivity of breast cancer cells. Specifically, in MCF7 breast cancer cells, PF-06424439 treatment reduced lipid droplet content and inhibited cell migration without affecting cell proliferation. This suggests its potential role in sensitizing cancer cells to radiation therapy by impairing lipid metabolism-related pathways . Additionally, the compound has shown promise in reducing circulating and hepatic lipids when administered orally, indicating its utility in metabolic disorders .

The synthesis of PF-06424439 involves several steps typical for imidazopyridine-based compounds. While specific synthetic routes are proprietary, the general approach includes:

  • Formation of imidazopyridine scaffolds through cyclization reactions.
  • Introduction of functional groups that enhance selectivity for DGAT2.
  • Optimization through medicinal chemistry techniques to improve pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .

PF-064244391469284-79-4Inhibitor of diacylglycerol acyltransferase 2HighCancer therapy, metabolic disordersSAR6291626349-74-8Inhibitor of diacylglycerol acyltransferase 1ModerateLipid metabolism researchGSK26475441626349-75-9Inhibitor of diacylglycerol acyltransferase 2HighCardiovascular diseasesA9225001626349-76-0Inhibitor of monoacylglycerol acyltransferase 1LowObesity research

PF-06424439 is unique due to its high selectivity for DGAT2 over other related enzymes, which enhances its potential therapeutic efficacy while minimizing off-target effects .

Interaction studies involving PF-06424439 have demonstrated its ability to modulate various cellular pathways linked to lipid metabolism. In particular, studies indicate that it can affect gene expression related to epithelial-mesenchymal transition (EMT) and cancer stem cell-like phenotypes. The compound's inhibition of DGAT2 leads to significant changes in lipid metabolism-related genes, suggesting a multifaceted role in cellular signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Futatsugi K, Kung DW, Orr ST, Cabral S, Hepworth D, Aspnes G, Bader S, Bian J, Boehm M, Carpino PA, Coffey SB, Dowling MS, Herr M, Jiao W, Lavergne SY, Li Q, Clark RW, Erion DM, Kou K, Lee K, Pabst BA, Perez SM, Purkal J, Jorgensen CC, Goosen TC, Gosset JR, Niosi M, Pettersen JC, Pfefferkorn JA, Ahn K, Goodwin B. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). J Med Chem. 2015 Sep 24;58(18):7173-85. doi: 10.1021/acs.jmedchem.5b01006. PubMed PMID: 26349027.

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